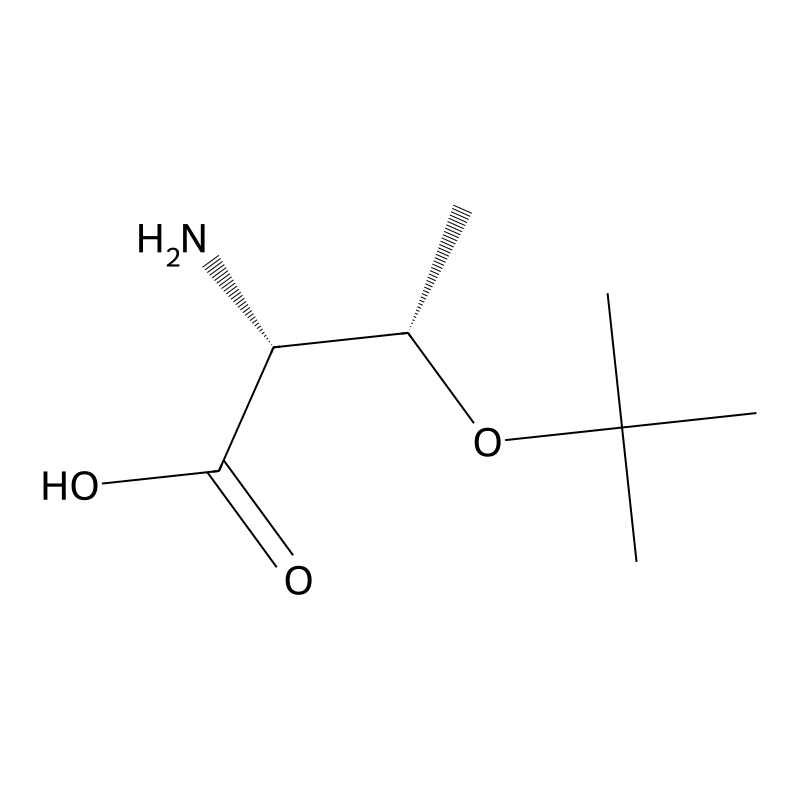

H-D-Thr(tbu)-OH

Content Navigation

Researchers face low yields and difficult purification when using unprotected D-Thr due to side-chain acylation or dehydration. H-D-Thr(tbu)-OH solves this with tBu protection stable to Fmoc removal but cleavable by TFA, ensuring clean peptide assembly.

- Prevents side-chain acylation and dehydration during coupling

- Maintains D-configuration for protease-resistant peptides and non-natural conformational control

- High purity (≥98%), ready stock for immediate global delivery

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

H-D-Thr(tbu)-OH, CAS 201274-81-9, is a protected form of the non-proteinogenic amino acid D-Threonine. It is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The key feature is the tert-butyl (tBu) ether protecting group on the side-chain hydroxyl function, which prevents unwanted side reactions during peptide chain elongation. This protection is stable under the basic conditions used for Nα-Fmoc group removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final step, ensuring its compatibility with standard Fmoc/tBu synthesis strategies.

Research Fit

References

- [1] Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- [2] Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

- [4] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22820637, H-D-Thr(tbu)-OH. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/H-D-Thr_tbu_-OH.

- [7] Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press.

- [10] Mastering SPPS: The Crucial Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis. Chem-Space.

Substituting H-D-Thr(tbu)-OH is a critical process decision, not a simple cost-saving measure. Using the unprotected analog, H-D-Thr-OH, risks side-chain acylation or dehydration during coupling, leading to difficult-to-remove impurities and reduced peptide yield. Choosing the incorrect stereoisomer, H-L-Thr(tbu)-OH, will fundamentally alter the resulting peptide's three-dimensional structure and biological function, as D-amino acids induce distinct conformational propensities compared to their L-counterparts. Finally, substituting for a different side-chain protecting group, such as Benzyl (Bzl), invalidates the entire Fmoc/tBu synthesis strategy; the Benzyl group requires orthogonal deprotection via hydrogenolysis, whereas the t-Butyl group is specifically selected for its acid lability, a cornerstone of the most common SPPS workflows.

Substitution Risk

- Unprotected D-Thr Free β-OH leads to O-acylation and branched impurities

- L-Thr(tBu)-OH Opposite stereochemistry may alter target binding and conformation

- Non-orthogonal protection Lacks tBu group; requires extra deprotection steps, reducing efficiency

References

- [3] Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- [4] Hopping, G., et al. (2014). Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality. Protein Engineering, Design and Selection, 27(10), 409-418.

- [6] Stapleton, K. A., & Gellman, S. H. (2013). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Chemistry & Biology, 20(3), 403-410.

Fmoc/tBu Deprotection Compatibility

The tert-butyl (tBu) side-chain protection of H-D-Thr(tbu)-OH is integral to the Fmoc/tBu synthesis strategy. It is stable to the basic conditions (e.g., 20% piperidine in DMF) used for repeated Nα-Fmoc deprotection but is efficiently removed under standard final cleavage conditions using concentrated Trifluoroacetic Acid (TFA). In contrast, a Benzyl (Bzl) protected threonine, common in Boc-based synthesis, is stable to TFA but requires catalytic hydrogenolysis (e.g., H₂/Pd) for removal. This makes H-D-Thr(tbu)-OH the correct choice for labs standardized on Fmoc chemistry, as it avoids the need for incompatible equipment and harsh, non-orthogonal deprotection steps that could compromise the final peptide.

| Evidence Dimension | Side-Chain Deprotection Condition |

| Target Compound Data | Cleaved by strong acid (e.g., 95% TFA) |

| Comparator Or Baseline | H-D-Thr(Bzl)-OH: Cleaved by catalytic hydrogenolysis (H₂/Pd) or very strong acids like HF |

| Quantified Difference | Qualitatively different chemical requirements (Acidolysis vs. Hydrogenolysis) |

| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) final cleavage |

This ensures compatibility with the most widely used peptide synthesis workflows (Fmoc/tBu), preventing process redesign and investment in specialized equipment.

Side-Chain Dehydration Prevention

Using an unprotected threonine residue during SPPS can lead to side reactions, most notably dehydration of the side chain to form a dehydrobutyrine (Dhb) derivative, especially with potent activating agents or elevated temperatures. This results in a mass loss of 18 Da and creates a significant, hydrophobic impurity that is often difficult to separate via HPLC. The tBu protecting group on H-D-Thr(tbu)-OH effectively blocks the hydroxyl group, preventing this elimination pathway. Procuring the tBu-protected version is a direct strategy to minimize this key side reaction, leading to higher crude purity, simplified purification, and ultimately a better overall yield of the target peptide.

| Evidence Dimension | Susceptibility to Dehydration Side Reaction |

| Target Compound Data | Blocked by tBu group, preventing dehydration |

| Comparator Or Baseline | Unprotected H-D-Thr-OH: Prone to dehydration (mass loss of 18 Da) under coupling conditions |

| Quantified Difference | Qualitative prevention of a major impurity pathway |

| Conditions | Fmoc-SPPS, particularly with strong coupling reagents or elevated temperature |

This directly improves final product purity and yield, reducing time and cost associated with chromatographic purification.

D-Configuration Conformational Inversion

The choice between D- and L-stereoisomers is fundamental to peptide structure and function. Molecular dynamics simulations on host-guest pentapeptides show that the intrinsic backbone conformational propensities of D-amino acids are the inverse of their L-enantiomers. For example, where L-Thr might favor a right-handed helical region (αR) of the Ramachandran plot, D-Thr favors the corresponding left-handed region (DαL). Incorporating a D-amino acid like H-D-Thr(tbu)-OH is a deliberate design choice to induce specific turns or secondary structures that are inaccessible with proteinogenic L-amino acids. This is a critical tool for creating peptides with enhanced proteolytic stability or for mimicking specific structural motifs for receptor binding.

| Evidence Dimension | Preferred Backbone Dihedral Angles (φ/ψ) |

| Target Compound Data | Favors left-handed regions of Ramachandran space (e.g., DαL, DαR) |

| Comparator Or Baseline | H-L-Thr(tbu)-OH: Favors right-handed regions of Ramachandran space (e.g., αL, αR) |

| Quantified Difference | Inversion of conformational preference on the Ramachandran plot |

| Conditions | Host-guest (GGXGG) pentapeptide molecular dynamics simulation |

Enables the rational design of peptides with specific, non-natural conformations required for therapeutic applications and enhanced stability.

Proteolytically Stable Peptide Synthesis

Where resistance to enzymatic degradation is required, H-D-Thr(tbu)-OH is the correct choice. The incorporation of a D-amino acid disrupts the native L-conformation recognized by proteases, significantly increasing the peptide's in-vivo half-life. Its tBu protection ensures high-purity synthesis within a standard Fmoc/tBu workflow.

Peptidomimetic Turn-Inducing Scaffolds

For projects requiring precise control over peptide secondary structure, such as inducing a specific beta-turn or a non-natural helical twist. The D-configuration provides access to conformational space that is unavailable to its L-counterpart, making H-D-Thr(tbu)-OH a critical component for rationally designed peptide scaffolds in drug discovery.

High-Purity Threonine Peptide Synthesis

When synthesizing peptides where a threonine residue is at a synthetically challenging position, the use of H-D-Thr(tbu)-OH is a key process decision. The tBu protecting group prevents dehydration side reactions that can occur with unprotected threonine, simplifying purification and improving the overall yield and purity of the final product.

Application Fit Matrix

References

- [1] Hopping, G., et al. (2014). Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality. Protein Engineering, Design and Selection, 27(10), 409-418.

- [2] Stapleton, K. A., & Gellman, S. H. (2013). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Chemistry & Biology, 20(3), 403-410.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types